Enzyme Affinity (Km) Comparison
In a direct head-to-head kinetic study using purified extracellular α-galactosidase from Aspergillus ficuum NRRL 3135, 2-nitrophenyl α-D-galactopyranoside (o-NPGal) exhibited a Km of 839 µM, compared to 1462 µM for 4-nitrophenyl α-D-galactopyranoside (p-NPGal) and 718 µM for 3-nitrophenyl α-D-galactopyranoside (m-NPGal) [1]. This represents a 1.7-fold higher apparent enzyme affinity (lower Km) for the ortho-substituted substrate relative to the para-substituted analog under identical assay conditions (pH 6.0, 60°C).
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 839 µM |
| Comparator Or Baseline | 4-Nitrophenyl α-D-galactopyranoside: 1462 µM; 3-Nitrophenyl α-D-galactopyranoside: 718 µM |
| Quantified Difference | 1.7-fold lower Km than para isomer; 1.2-fold higher Km than meta isomer |
| Conditions | Purified extracellular α-galactosidase from Aspergillus ficuum NRRL 3135, pH 6.0, 60°C |
Why This Matters
Lower Km indicates that 2-nitrophenyl α-D-galactopyranoside achieves half-maximal velocity at lower substrate concentrations than the 4-nitro analog, potentially reducing substrate consumption in high-throughput screening applications while maintaining sensitivity.
- [1] Zapater, I.G. Production, purification and characterization of alpha-galactosidase from Aspergillus ficuum NRRL 3135. M.S. Thesis, University of Central Florida, 1989. View Source
